molecular formula C9H7NO4S B13174934 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid

5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid

Cat. No.: B13174934
M. Wt: 225.22 g/mol
InChI Key: ZFYXEJMKQMZXCS-UHFFFAOYSA-N
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Description

5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid: is a heterocyclic compound that contains both a thiazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the furan ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a furan derivative with a thioamide in the presence of an oxidizing agent can yield the desired thiazole-furan compound .

Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can also occur, especially at the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Biologically, this compound has shown potential in various assays for its antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for further drug development .

Medicine: In medicine, derivatives of this compound are being studied for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be used in the formulation of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
  • 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides
  • 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate

Comparison: Compared to these similar compounds, 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group. This combination can influence its reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

5-(3-methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid

InChI

InChI=1S/C9H7NO4S/c1-13-8-4-7(15-10-8)5-2-3-6(14-5)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

ZFYXEJMKQMZXCS-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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